1-Butyl-5-iodopyrazole

Description

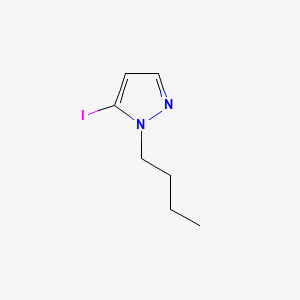

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-5-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXVZUDUDAVKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718448 | |

| Record name | 1-Butyl-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-61-5 | |

| Record name | 1-Butyl-5-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Analysis: Pathways to 1-Butyl-5-iodopyrazole

An In-depth Technical Guide to the Synthesis of 1-Butyl-5-iodopyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound. As a key heterocyclic building block, the pyrazole core is a privileged scaffold in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The introduction of an iodine atom, particularly at the C5 position, transforms the molecule into a versatile intermediate, primed for elaboration into more complex structures through powerful synthetic transformations like Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2]

This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy and experimental parameters. The protocol described herein is designed to be a self-validating system, emphasizing safety, efficiency, and high regioselectivity.

The synthesis of this compound can be approached from several angles. A critical analysis reveals that the order of the butylation and iodination steps is paramount for achieving the desired C5-iodo isomer with high purity.

-

Strategy A: Direct Iodination of 1-Butylpyrazole. The electrophilic iodination of a pre-formed 1-butylpyrazole ring is a common consideration. However, this approach is synthetically challenging because the pyrazole ring's electronic properties typically direct electrophilic attack to the C4 position.[1][3] Reagents like N-Iodosuccinimide (NIS) or iodine with an oxidizing agent will preferentially yield the 1-butyl-4-iodopyrazole isomer, making this route unsuitable for the target compound.

-

Strategy B: N-Butylation of 5-Iodopyrazole. An alternative is the N-alkylation of commercially available 5-iodopyrazole (which exists in tautomeric equilibrium with 3-iodopyrazole). This method's primary drawback is a lack of regioselectivity. The alkylation can occur on either of the two nitrogen atoms, leading to a mixture of this compound and 1-butyl-3-iodopyrazole, which are often difficult to separate.

-

Strategy C: Regioselective Lithiation and Iodination. This strategy, which forms the core of our recommended protocol, involves the initial synthesis of 1-butylpyrazole followed by a directed C-H functionalization. The proton at the C5 position of N-substituted pyrazoles is the most acidic.[4] Consequently, it can be selectively abstracted using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures. The resulting C5-lithiated pyrazole intermediate can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired this compound with excellent regioselectivity.[2][4] This method provides the most reliable and direct access to the target molecule.

Recommended Synthesis Protocol: C-H Lithiation

This section provides a detailed, step-by-step methodology for the regioselective synthesis of this compound, grounded in the principles of organometallic chemistry.

Overall Reaction Scheme

The synthesis is a two-step process starting from pyrazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-5-iodopyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4][5] This guide provides a comprehensive analysis of the physicochemical properties of 1-Butyl-5-iodopyrazole, a representative member of this versatile class of heterocyclic compounds. As a Senior Application Scientist, the following sections are designed to deliver not just data, but a deeper understanding of the causality behind experimental choices and the strategic implications of its molecular characteristics in the context of drug discovery. We will explore its synthesis, structural elucidation through advanced spectroscopic techniques, and key physical properties, all while grounding the discussion in the principles of scientific integrity and experimental validation.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[2][3][4] This is due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The N-substitution on the pyrazole ring is a key strategy for modulating the pharmacological properties of these compounds, leading to the development of drugs with anti-inflammatory, anticancer, and kinase inhibitory activities.[2][4] The introduction of a butyl group at the N1 position and an iodine atom at the C5 position of the pyrazole ring, as in this compound, is expected to significantly influence its lipophilicity, metabolic stability, and potential for further functionalization, making it a valuable building block in drug design.

Synthesis and Structural Elucidation

A robust understanding of a compound's physicochemical properties begins with its synthesis and structural verification. The following sections detail a plausible synthetic route for this compound and the analytical techniques required for its comprehensive characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from pyrazole.

Step 1: N-Alkylation of Pyrazole

The first step involves the N-alkylation of the pyrazole ring with a suitable butylating agent, such as 1-iodobutane, in the presence of a base.

-

Reaction: Pyrazole + 1-Iodobutane → 1-Butylpyrazole

-

Rationale: The nitrogen atoms in the pyrazole ring are nucleophilic and can be readily alkylated. The choice of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF), ensures deprotonation of the pyrazole ring, facilitating the nucleophilic attack on the electrophilic carbon of 1-iodobutane.

Step 2: Iodination of 1-Butylpyrazole

The second step is the regioselective iodination of 1-Butylpyrazole.

-

Reaction: 1-Butylpyrazole + I₂ → this compound

-

Rationale: Direct iodination of N-substituted pyrazoles can be achieved using molecular iodine.[6] The regioselectivity of the iodination is influenced by the electronic properties of the pyrazole ring and the reaction conditions. The use of an oxidizing agent can facilitate the reaction by generating a more electrophilic iodine species.[7]

Experimental Workflow: Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the butyl chain. The chemical shifts and coupling patterns will be indicative of their electronic environment and spatial relationships.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (N and I).

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrazole H-3 | ~7.5 | ~140 |

| Pyrazole H-4 | ~6.3 | ~110 |

| N-CH₂ (Butyl) | ~4.1 | ~50 |

| CH₂ (Butyl) | ~1.8 | ~32 |

| CH₂ (Butyl) | ~1.3 | ~20 |

| CH₃ (Butyl) | ~0.9 | ~13 |

| Pyrazole C-3 | - | ~140 |

| Pyrazole C-4 | - | ~110 |

| Pyrazole C-5 | - | ~95 |

Experimental Protocol: NMR Spectroscopy [8]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum on the same instrument using a proton-decoupled sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₇H₁₁IN₂).

-

Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion peak.

-

Fragmentation: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for N-alkylpyrazoles include loss of the alkyl chain.

Experimental Protocol: Mass Spectrometry [8]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the pyrazole ring, as well as C=N and C=C stretching vibrations of the pyrazole ring. The C-I stretching vibration is expected to appear in the fingerprint region.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch | 1500-1600 |

| C=C stretch | 1400-1500 |

| C-I stretch | 500-600 |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 250.09 g/mol | Influences absorption, distribution, and metabolism. |

| Melting Point | Solid at room temperature | Affects formulation and stability. |

| Boiling Point | > 200 °C | Relevant for purification and handling. |

| Solubility | Low in water, soluble in organic solvents | Impacts bioavailability and formulation options.[9] |

| LogP | ~3.5 | A measure of lipophilicity, which affects cell membrane permeability. |

Relationship between Structure and Physicochemical Properties

Caption: Interplay of molecular structure and physicochemical properties.

Potential Applications in Drug Discovery

Substituted pyrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3][5] The specific substitution pattern of this compound makes it an attractive candidate for several applications:

-

Intermediate for Lead Optimization: The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Discovery: The pyrazole core is a common fragment in many approved drugs. This compound could be used as a starting point in fragment-based screening campaigns.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyrazole scaffold. The butyl and iodo substituents could be tailored to target the ATP-binding pocket of specific kinases.[4]

Safety and Handling

Iodinated organic compounds require careful handling due to their potential reactivity and toxicity.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Storage: Store in a cool, dry place away from light and incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutic agents. Its physicochemical properties, largely dictated by the interplay of the pyrazole core, the N-butyl substituent, and the C-iodo group, make it a versatile platform for drug discovery. A thorough understanding of its synthesis, characterization, and properties, as detailed in this guide, is essential for its effective utilization in the development of next-generation pharmaceuticals.

References

- Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research, 2(9), 461-469.

- N-Substituted Pyrazoles in Drug Design: A Compar

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(23), 5573.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(23), 1939-1954.

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2021).

-

1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid | C8H11IN2O2 | CID 60136723 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

1-butyl-1H-pyrazole | C7H12N2 | CID 142906 - PubChem. (n.d.). PubChem. Retrieved from [Link]

- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. (2025). BenchChem.

- An easy, safe and simple method for the iodination of heterocyclic compounds in water. (2009). Iranian Journal of Organic Chemistry, 4, 268-270.

- Safety D

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2013). Organic Letters, 15(15), 3896–3899.

-

Pyrazole | C3H4N2 | CID 1048 - PubChem. (n.d.). PubChem. Retrieved from [Link]

- Iodine-125 Handling Precautions. (2010). PerkinElmer.

- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Medicinal Chemistry, 15(2), 346-363.

- Iodine 125-I ( 125 I) safety information and specific handling precautions. (n.d.).

- Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (2020). Beilstein Journal of Organic Chemistry, 16, 264–272.

-

4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

1-butyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 19619898 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

1H-Pyrazole. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Synthesis method of 1-methyl-4-iodopyrazole. (2020).

- Ambident reactivity of 5-aminopyrazoles towards donor–acceptor cyclopropanes. (2020). Organic & Biomolecular Chemistry, 18(3), 488-496.

-

1H-Pyrazole. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). RSC Medicinal Chemistry.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018).

-

tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

1H-Pyrazole, 1-phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

infrared spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

N-Butyl Iodide, 1-Iodobutane. (n.d.). Deepwater Chemicals, Inc. Retrieved from [Link]

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 6. journals.iau.ir [journals.iau.ir]

- 7. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. carlroth.com [carlroth.com]

A Technical Guide to 1-Butyl-5-iodopyrazole: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. The strategic introduction of a halogen, particularly iodine, onto the pyrazole ring unlocks a vast chemical space for the synthesis of novel drug candidates through modern cross-coupling methodologies. This technical guide focuses on the specific, yet underexplored, isomer 1-Butyl-5-iodopyrazole. While a dedicated CAS number for this compound is not publicly registered, indicating its novelty, this document provides a comprehensive, experience-driven roadmap for its synthesis, purification, and characterization. We will delve into the mechanistic rationale for a highly regioselective synthesis protocol, predict its key analytical signatures, and explore its potential as a versatile building block in drug development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic toolbox with high-value, functionalized heterocyclic intermediates.

Introduction: The Pyrazole Moiety as a Privileged Scaffold

Pyrazoles and their derivatives are a well-established class of heterocyclic compounds that have garnered significant attention from the pharmaceutical and agrochemical industries. Their unique structural and electronic properties allow them to act as effective pharmacophores, leading to a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2] A key factor in the enduring relevance of the pyrazole core is its synthetic tractability and the ability to functionalize it at various positions to modulate its physicochemical and pharmacological properties.

The introduction of an iodine atom, particularly, serves as a strategic advantage for synthetic chemists.[1] The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[3] This enables the efficient and modular construction of complex molecular architectures from a single, versatile intermediate, which is a significant advantage in lead optimization campaigns. This guide will focus on the synthesis and potential utility of a specific, novel isomer: this compound.

Physicochemical and Structural Properties

As this compound is not a commercially cataloged compound, its experimental data is unavailable. However, we can predict its key properties based on the known data for its constituent parts, namely 1-butylpyrazole and other iodinated pyrazoles.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₁₁IN₂ | Based on the addition of a butyl group and an iodine atom to the pyrazole ring. |

| Molecular Weight | 250.08 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on the physical state of similar N-alkylpyrazoles. |

| Boiling Point | > 200 °C (estimated) | Expected to be significantly higher than 1-butylpyrazole due to the heavier iodine atom. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH). Insoluble in water. | Typical for N-alkylated heterocyclic compounds. |

Chemical Structure

The proposed structure of this compound is depicted below. The key features are the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms; an n-butyl group attached to the N1 position; and an iodine atom at the C5 position.

Caption: Chemical structure of this compound.

Proposed Synthesis and Mechanistic Insights

The regioselective synthesis of 1,5-disubstituted pyrazoles is a well-defined challenge. Standard electrophilic iodination of N-alkylpyrazoles typically results in substitution at the C4 position due to the electronic properties of the ring.[4] To achieve exclusive iodination at the C5 position, a directed lithiation approach is necessary. This method leverages the increased acidity of the C5 proton, which can be selectively removed by a strong base.

The proposed synthetic workflow is a two-step process starting from the commercially available 1-butylpyrazole.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1-Butylpyrazole

The precursor, 1-butylpyrazole, can be synthesized via a standard N-alkylation of pyrazole with an appropriate butyl halide, such as 1-bromobutane.

-

Protocol:

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

-

Add 1-bromobutane (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture at 60-80 °C and monitor by TLC until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 1-butylpyrazole.

-

Step 2: Regioselective C5-Iodination

This critical step employs a directed ortho-metalation strategy, adapted for the pyrazole ring. The C5 proton of 1-butylpyrazole is the most acidic C-H proton on the ring, allowing for its selective deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting 1-butylpyrazol-5-yl-lithium intermediate is then quenched with an electrophilic iodine source, typically elemental iodine (I₂), to afford the desired this compound.[5][6][7]

-

Protocol:

-

Dissolve 1-butylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1-1.3 eq, typically 2.5 M in hexanes) dropwise while maintaining the temperature at -78 °C. Stir for 10-30 minutes.

-

In a separate flask, dissolve iodine (I₂) (1.2-1.4 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the lithium pyrazolide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature over several hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

-

Trustworthiness of the Protocol: This protocol is highly reliable for achieving C5-iodination. The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the lithium intermediate. The use of anhydrous solvents and an inert atmosphere is mandatory to prevent quenching of the highly reactive n-BuLi and the lithium pyrazolide.

Predicted Analytical and Spectroscopic Data

The successful synthesis of this compound would be confirmed by a combination of spectroscopic methods. The following are predicted data based on the analysis of similar compounds.[8][9][10]

| Technique | Predicted Observations |

| ¹H NMR | - Pyrazole Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C4 positions. The C3 proton will likely be more downfield than the C4 proton.- Butyl Protons: A triplet for the N-CH₂ protons (δ ~4.0-4.2 ppm), a multiplet for the subsequent CH₂ protons, another multiplet for the next CH₂ protons, and a triplet for the terminal CH₃ protons (δ ~0.9 ppm). |

| ¹³C NMR | - Pyrazole Carbons: Three signals for the pyrazole ring carbons. The C5 carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect (δ ~90-100 ppm). The C3 and C4 carbons will appear in the aromatic region (δ ~130-145 ppm).- Butyl Carbons: Four distinct signals for the butyl group carbons. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 250, corresponding to the molecular weight of the compound.- Isotopic Pattern: A characteristic isotopic pattern for a compound containing one iodine atom. |

| Infrared (IR) Spectroscopy | - C-H stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.- C=C and C=N stretching: Peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring. |

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The C5-iodine atom serves as a reactive handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the rapid generation of diverse libraries of 1,5-disubstituted pyrazoles for structure-activity relationship (SAR) studies.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[3]

-

Anti-inflammatory Agents: Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as COX-2 inhibitors.[1]

-

Neuroprotective Agents: Recent studies have investigated pyrazole derivatives for their potential neuroprotective effects.[2]

-

Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal activity.

Conclusion

While this compound is not a readily available compound, this guide provides a robust and scientifically sound pathway for its synthesis and characterization. The proposed directed lithiation-iodination protocol is a field-proven method for achieving the desired C5-regioselectivity, a crucial aspect for targeted drug design. The resulting molecule is a high-value building block poised for elaboration into novel chemical entities for a wide range of therapeutic applications. The predictive analytical data and outlined synthetic protocols offer researchers a solid foundation for the exploration and utilization of this promising, yet untapped, chemical intermediate.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.

- BenchChem. (2025).

- ResearchGate. (2021). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.

- Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing.

- National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central.

- Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.

- ResearchGate. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.

- National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1 H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed.

- BenchChem. (2025). The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. BenchChem.

- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- National Center for Biotechnology Information. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central.

- National Center for Biotechnology Information. (2025).

- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.

- National Center for Biotechnology Information. (n.d.). 1-butyl-1H-pyrazole. PubChem.

- ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and....

- ResearchGate. (2021). Synthesis and Characterization of Some New Pyrazole Derivatives.

- ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review.

- ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry.

- ResearchGate. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exercise in 1-aryl-3-CF3-1 H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

solubility of 1-Butyl-5-iodopyrazole in organic solvents

An In-depth Technical Guide Solubility of 1-Butyl-5-iodopyrazole in Organic Solvents: A Predictive and Experimental Framework

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and process chemistry. This compound, a member of the functionally rich pyrazole class of heterocycles, represents a scaffold of significant interest. However, a lack of publicly available, quantitative solubility data necessitates a foundational guide for researchers. This whitepaper provides a comprehensive framework for understanding and determining the solubility of this compound. We will first establish a theoretical and predictive model based on its molecular structure. This is followed by detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is designed to empower researchers to generate reliable, reproducible solubility data, thereby accelerating research and development efforts.

Introduction: The Critical Role of Solubility

Pyrazole derivatives are staples in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a butyl group and an iodine atom to the pyrazole core, as in this compound, creates a molecule with modulated lipophilicity and metabolic stability, making it a valuable building block. The butyl group can enhance binding in hydrophobic pockets of target proteins, while the iodine atom serves as a versatile handle for further chemical modification, such as cross-coupling reactions.[2]

The success of any compound in the drug development pipeline is, however, critically dependent on its physicochemical properties, paramount among them being solubility. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in creating viable formulations for preclinical and clinical studies. Therefore, a thorough understanding and accurate measurement of the solubility of this compound in a range of pharmaceutically relevant organic solvents is not merely an academic exercise but a fundamental prerequisite for its advancement.

Predictive Framework for Solubility

Before embarking on experimental work, a predictive analysis based on molecular structure can save significant time and resources. The principle of "like dissolves like" is the guiding tenet, stating that substances with similar polarities are more likely to be soluble in one another.[3][4]

Molecular Structure and Polarity Analysis

The structure of this compound can be deconstructed into three key components that dictate its overall polarity and solubility behavior:

-

Pyrazole Core: This five-membered aromatic heterocycle contains two nitrogen atoms. The N-H proton of a parent pyrazole is weakly acidic, and the lone pair of electrons on the other nitrogen atom (N2) can act as a hydrogen bond acceptor.[1] This endows the core with polar characteristics.

-

N-Butyl Group: A four-carbon alkyl chain, this group is distinctly non-polar and lipophilic. Its presence significantly increases the molecule's hydrophobic character.[5]

-

C-Iodo Group: The iodine atom is large and polarizable. While it adds to the molecular weight, its primary effect on solubility is to increase lipophilicity, further steering the molecule away from aqueous solubility.

The combination of a polar heterocyclic ring and a non-polar alkyl chain makes this compound an amphipathic molecule. Its solubility will thus be a delicate balance between these competing characteristics.

Caption: Predicted molecular interactions governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of solvents. These predictions serve as a starting point for experimental design.

| Solvent | Solvent Class | Predicted Solubility | Justification |

| Hexane / Heptane | Non-Polar | Low to Moderate | The butyl chain favors interaction, but the polar pyrazole core will significantly limit solubility. |

| Toluene | Non-Polar (Aromatic) | Moderate to High | The aromatic nature of toluene can engage in π-π stacking with the pyrazole ring, in addition to van der Waals interactions with the butyl group, enhancing solubility over aliphatic hydrocarbons. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds. Its dipole moment can interact effectively with the pyrazole core, while its overall character is compatible with the non-polar moieties. |

| Acetone | Polar Aprotic | High | The strong dipole of the carbonyl group will interact favorably with the pyrazole ring. Acetone is a versatile solvent capable of dissolving many amphipathic compounds.[6] |

| Acetonitrile | Polar Aprotic | High | Similar to acetone, acetonitrile is a polar solvent that is often used in purification and analysis (e.g., HPLC) of pyrazole derivatives.[7] |

| Ethanol / Methanol | Polar Protic | High | These solvents are highly effective. The hydroxyl group can act as a hydrogen bond donor and acceptor with the pyrazole nitrogens, while the alkyl portion of the alcohol can solvate the butyl chain.[6][7] |

| Water | Polar Protic | Very Low | The large, hydrophobic butyl chain and iodo group will dominate, making favorable interactions with the highly structured hydrogen-bonding network of water energetically costly.[5] |

Experimental Determination of Solubility

While predictions are invaluable, they must be validated by empirical data. The following section details robust protocols for determining solubility.

Essential Materials and Reagents

-

This compound (solute)

-

Analytical grade organic solvents (as per Table 1)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials and caps

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or qNMR)

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related iodo- and pyrazole-containing compounds suggest appropriate precautions.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Handle the compound in a well-ventilated area or a chemical fume hood.[9]

-

Hazards: Similar compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[10] Avoid ingestion, inhalation, and contact with skin and eyes.[8]

-

Fire: Many organic solvents are flammable. Keep away from heat, sparks, and open flames.[11][12]

Protocol 1: Rapid Qualitative Solubility Assessment

This initial scouting experiment provides a quick, semi-quantitative assessment to guide more rigorous studies.[13][14]

-

Preparation: Label a series of small glass vials (e.g., 2 mL) for each solvent to be tested.

-

Weighing: Add approximately 1-2 mg of this compound to each vial. The exact mass is not critical for this qualitative test.

-

Solvent Addition: Add the test solvent dropwise (e.g., 100 µL increments) to the vial.[13]

-

Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the vial against a dark background for any undissolved solid.

-

Categorization: Classify the solubility based on the approximate volume of solvent required for complete dissolution:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 1.0 mL.

-

Sparingly Soluble: Dissolves in > 1.0 mL, but some dissolution is apparent.

-

Insoluble: No visible dissolution after adding > 2.0 mL.

-

Protocol 2: Quantitative Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility. It ensures the solution is fully saturated, providing a precise and reliable measurement.[15]

Caption: Workflow for the quantitative shake-flask method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A good starting point is 10-20 mg of solid per 1 mL of solvent.

-

Equilibration: Add a precise volume of the chosen solvent. Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 30 minutes to allow undissolved solids to settle. This step minimizes clogging of the syringe filter.

-

Sampling and Filtration: Carefully draw a portion of the supernatant into a syringe. Attach a 0.22 µm syringe filter compatible with the solvent. Discard the first ~20% of the filtrate to saturate the filter membrane and prevent analyte loss due to adsorption. Collect the remaining clear, particle-free filtrate into a clean vial.

-

Dilution: Perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method (e.g., HPLC-UV, qNMR) to determine the precise concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution, remembering to account for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be presented clearly and concisely. The following table serves as a template for reporting experimentally determined results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Dichloromethane | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Ethanol | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Toluene | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Acetonitrile | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

| Hexane | 25.0 ± 0.5 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC-UV |

Conclusion

This technical guide provides a robust framework for approaching the solubility of this compound. By integrating a predictive analysis based on molecular structure with rigorous, well-defined experimental protocols, researchers can confidently generate the high-quality data essential for decision-making in drug discovery and development. The provided methodologies, from rapid scouting to the gold-standard shake-flask technique, offer a tiered approach adaptable to various research needs. Adherence to these principles and protocols will ensure that the solubility profile of this and other novel compounds is characterized accurately and efficiently, paving the way for their successful application.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Solubility of Things. (n.d.). Pyrazole.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemicalBook. (n.d.). Pyrazole.

- Unknown. (n.d.).

- BenchChem. (2025).

- Khan Academy. (n.d.). Solubility of organic compounds.

- PubChem. (n.d.). 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid.

- ResearchGate. (2025). Solubility studies of the synthesized compounds in different solvents.

- Biosynth. (n.d.). 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid.

- PubChem. (n.d.). 1-butyl-1H-pyrazole.

- PubChem. (n.d.). 1-butyl-1H-pyrazole-5-carboxylic acid.

- CymitQuimica. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.

- Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Fisher Scientific. (2025).

- CymitQuimica. (2024). Safety Data Sheet for 1-tert-Butyl-4-iodo-1H-pyrazole.

- CymitQuimica. (n.d.). 1-butyl-1H-pyrazole.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2012).

- ChemicalBook. (2025). 1-Butyl-4-(4-iodophenyl)-1H-pyrazole.

- PubMed Central. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. CAS 52096-24-9: 1-butyl-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-Butyl-5-iodopyrazole: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 1-Butyl-5-iodopyrazole, a substituted pyrazole of interest to researchers, scientists, and professionals in drug development. While this specific isomer is not extensively documented in publicly available literature, this guide extrapolates its core properties, outlines a robust synthetic pathway, and discusses its potential applications based on established principles of organic chemistry and the well-understood reactivity of related pyrazole derivatives.

Core Molecular Attributes

This compound is a five-membered heterocyclic aromatic compound. The pyrazole ring is substituted at the 1-position with a butyl group and at the 5-position with an iodine atom. Based on its structure, the fundamental molecular properties have been determined.

| Property | Value |

| Molecular Formula | C₇H₁₁IN₂ |

| Molecular Weight | 250.08 g/mol |

| IUPAC Name | 1-butyl-5-iodo-1H-pyrazole |

The molecular formula is derived from the base structure of 1-butylpyrazole (C₇H₁₂N₂) by the substitution of one hydrogen atom with an iodine atom.[1] The molecular weight is calculated from the atomic weights of its constituent elements.

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-step process, commencing with the N-alkylation of pyrazole followed by a regioselective iodination. This pathway is designed to ensure the desired isomeric product.

Synthesis Workflow Overview

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Alkylation of Pyrazole

The initial step involves the straightforward N-alkylation of the pyrazole ring with a suitable butylating agent.

Protocol:

-

To a solution of pyrazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

-

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-butylpyrazole.

Causality of Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the pyrazole, making the nitrogen a potent nucleophile for the subsequent reaction with the alkyl halide. DMF is an excellent solvent for this type of reaction due to its polar aprortic nature, which promotes SN2 reactions.

Step 2: Regioselective Iodination

The second and crucial step is the regioselective iodination at the 5-position of the 1-butylpyrazole. Direct electrophilic iodination of N-alkylpyrazoles typically occurs at the 4-position.[2] Therefore, a directed lithiation followed by quenching with an iodine source is the method of choice to achieve the desired 1,5-disubstituted pattern. This approach takes advantage of the increased acidity of the C(5)-H proton in 1-substituted pyrazoles, allowing for its selective deprotonation.[3]

Protocol:

-

Dissolve 1-butylpyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete lithiation at the 5-position.

-

In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF.

-

Slowly add the iodine solution to the lithium pyrazolide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude product via flash column chromatography to obtain pure this compound.

Trustworthiness of the Protocol: This method of directed ortho-metalation is a well-established and reliable strategy in heterocyclic chemistry for achieving regiocontrol that is not possible through direct electrophilic substitution. The exclusive formation of the 5-iodo derivative is anticipated based on similar reported procedures for other 1-substituted pyrazoles.[3]

Predicted Spectroscopic Characterization

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | The spectrum is expected to show signals for the butyl group protons and two distinct signals for the pyrazole ring protons. The C(3)-H and C(4)-H protons will likely appear as doublets. |

| ¹³C NMR | The spectrum will display signals for the four unique carbons of the butyl group and three signals for the pyrazole ring carbons. The carbon bearing the iodine (C5) is expected to be significantly shifted upfield due to the heavy atom effect. |

| Mass Spectrometry | The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z ≈ 250. The isotopic pattern of iodine will not be prominent as it is monoisotopic. Fragmentation patterns would likely involve the loss of the butyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic peaks for C-H stretching of the alkyl and aromatic groups, as well as C=C and C=N stretching vibrations characteristic of the pyrazole ring. |

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of FDA-approved drugs.[4][5][6][7] Substituted pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8]

The presence of an iodine atom in this compound makes it a particularly valuable building block for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide array of substituents at the 5-position, enabling the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs.

Potential Therapeutic Targets

Given the pharmacological profiles of other substituted pyrazoles, this compound and its derivatives could be investigated for activity against a variety of biological targets, including:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyrazole core.

-

Cyclooxygenase (COX) Inhibition: The pyrazole moiety is a key component of the selective COX-2 inhibitor Celecoxib.

-

Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.

Workflow for Application in Medicinal Chemistry

Caption: Application of this compound in a drug discovery workflow.

Conclusion

This compound, with a molecular formula of C₇H₁₁IN₂ and a molecular weight of 250.08 g/mol , represents a valuable yet under-explored chemical entity. The synthetic route detailed in this guide, employing N-alkylation followed by regioselective C-5 iodination, provides a reliable method for its preparation. The versatility of the iodine substituent as a handle for cross-coupling reactions positions this compound as a highly useful building block for the synthesis of novel, biologically active molecules for the pharmaceutical and agrochemical industries. Further investigation into the properties and applications of this compound is warranted.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 142906, 1-butyl-1H-pyrazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19619898, 1-butyl-1H-pyrazole-5-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13469815, 1-tert-Butyl-1H-pyrazole. [Link]

-

Recent applications of pyrazole and its substituted analogs. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77022, 4-Iodopyrazole. [Link]

-

Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

-

Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. [Link]

-

The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. [Link]

-

Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]

-

Green iodination of pyrazoles with iodine/hydrogen peroxide in water. [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

-

Regioselective pyrazoles. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Information. [Link]

-

A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]

-

Peculiarities of iodination of pyrazoles by iodine and iodic acid. [Link]

-

Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. [Link]

-

1H NMR of pyrazole. [Link]

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

Sources

- 1. 1-butyl-1H-pyrazole | C7H12N2 | CID 142906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciforum : Event management platform [sciforum.net]

- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. ingentaconnect.com [ingentaconnect.com]

Spectroscopic Unveiling of 1-Butyl-5-iodopyrazole: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their versatile biological activities and unique chemical properties.[1] Among these, halogenated pyrazoles are crucial intermediates for introducing further molecular complexity through cross-coupling reactions. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-Butyl-5-iodopyrazole, a key building block in synthetic chemistry. While experimental spectra for this specific molecule are not publicly available, this document leverages predictive models and comparative analysis with structurally similar compounds to offer a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered aromatic pyrazole ring substituted with a butyl group at the N1 position and an iodine atom at the C5 position. This specific arrangement of substituents dictates a unique electronic and steric environment, which is reflected in its spectroscopic signatures. The following sections will deconstruct the predicted data for each major spectroscopic technique, underpinned by established principles and experimental data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, we anticipate a clear molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrum Data

| Feature | Predicted Value | Interpretation |

| Molecular Formula | C₇H₁₁IN₂ | |

| Molecular Weight | 250.08 g/mol | |

| [M]⁺ (Molecular Ion) | m/z 250 | Corresponds to the intact molecule. |

| [M+H]⁺ | m/z 251 | Protonated molecule, often observed in ESI. |

| Key Fragments | m/z 193, 123, 57 | Loss of the butyl group, loss of iodine, and the butyl cation, respectively. |

Interpretation of Fragmentation

The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 250. A key fragmentation pathway would involve the cleavage of the N-butyl bond, leading to a fragment at m/z 193, corresponding to the iodopyrazole cation. Another significant fragmentation would be the loss of the iodine atom, resulting in a peak at m/z 123 for the 1-butylpyrazole cation. The butyl group itself may be observed as a cation at m/z 57. The presence of iodine would also give rise to a characteristic isotopic pattern for the molecular ion and iodine-containing fragments.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

A standard protocol for obtaining an EI-MS spectrum for a small organic molecule like this compound is as follows:

-

Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any residual solvent or impurities.

-

Ionization: In the ion source of the mass spectrometer, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (pyrazole ring) |

| 2950-2850 | C-H stretch | Aliphatic (butyl group) |

| 1550-1450 | C=N and C=C stretch | Pyrazole ring |

| 1465-1450 | C-H bend | CH₂ (butyl group) |

| 1380-1370 | C-H bend | CH₃ (butyl group) |

| ~1290 | C-N stretch | Pyrazole ring |

| Below 1000 | C-I stretch | Carbon-Iodine bond |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands. The aromatic C-H stretching vibrations of the pyrazole ring are expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretches of the butyl group will appear as strong absorptions between 2950 and 2850 cm⁻¹. The characteristic ring stretching vibrations (C=N and C=C) of the pyrazole core will be observed in the 1550-1450 cm⁻¹ range. Bending vibrations for the CH₂ and CH₃ groups of the butyl substituent are expected around 1465-1450 cm⁻¹ and 1380-1370 cm⁻¹, respectively. A band around 1290 cm⁻¹ can be attributed to the C-N stretching of the pyrazole ring.[2] The C-I stretching vibration is expected at lower wavenumbers, typically below 1000 cm⁻¹.

Experimental Protocol: Thin-Film IR Spectroscopy

For a solid or liquid organic compound, a thin-film IR spectrum can be readily obtained.

-

Sample Preparation: If the compound is a solid, a small amount (5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[3]

-

Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[3] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate. If the compound is a liquid, a single drop can be placed directly on the plate.

-

Sample Mounting: A second salt plate is placed on top to create a uniform thin film.

-

Data Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling patterns, and integration of the signals, the connectivity of atoms can be determined.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d, J ≈ 2.0 Hz | 1H | H-3 |

| ~6.30 | d, J ≈ 2.0 Hz | 1H | H-4 |

| ~4.10 | t, J ≈ 7.5 Hz | 2H | N-CH ₂-CH₂-CH₂-CH₃ |

| ~1.80 | m | 2H | N-CH₂-CH ₂-CH₂-CH₃ |

| ~1.35 | m | 2H | N-CH₂-CH₂-CH ₂-CH₃ |

| ~0.95 | t, J ≈ 7.5 Hz | 3H | N-CH₂-CH₂-CH₂-CH ₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-3 |

| ~112.0 | C-4 |

| ~90.0 | C-5 |

| ~50.0 | N -CH₂-CH₂-CH₂-CH₃ |

| ~32.0 | N-CH₂-C H₂-CH₂-CH₃ |

| ~20.0 | N-CH₂-CH₂-C H₂-CH₃ |

| ~13.5 | N-CH₂-CH₂-CH₂-C H₃ |

Interpretation of NMR Spectra

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the pyrazole ring protons. The H-3 proton, being adjacent to the electron-withdrawing nitrogen, will be deshielded and appear further downfield (around 7.50 ppm) as a doublet. The H-4 proton will be more shielded and appear upfield (around 6.30 ppm), also as a doublet, with a small coupling constant (J ≈ 2.0 Hz) to H-3. The butyl group will give rise to four distinct signals in the aliphatic region. The methylene group attached to the nitrogen (N-CH₂) will be the most deshielded of the aliphatic protons, appearing as a triplet around 4.10 ppm. The other two methylene groups will appear as multiplets around 1.80 and 1.35 ppm, and the terminal methyl group will be a triplet around 0.95 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The C-3 and C-4 carbons of the pyrazole ring are expected around 142.0 and 112.0 ppm, respectively. The C-5 carbon, directly bonded to the heavy iodine atom, will experience a significant upfield shift due to the "heavy atom effect" and is predicted to appear around 90.0 ppm. The four carbons of the butyl group will appear in the aliphatic region, with the N-CH₂ carbon being the most downfield at approximately 50.0 ppm.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4] A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for referencing the chemical shifts to 0.00 ppm.[4]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is used to obtain the carbon spectrum, where all signals appear as singlets. This simplifies the spectrum and improves the signal-to-noise ratio.

Visualizing the Spectroscopic Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating predictive methods with empirical data from analogous compounds, we have constructed a detailed and reliable spectroscopic profile for this important synthetic intermediate. The presented data tables, interpretations, and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the confident identification and utilization of this compound in their synthetic endeavors. The principles outlined herein also provide a framework for the spectroscopic analysis of other novel pyrazole derivatives.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

- Zerbi, G., & Alberti, C. (1962). Infrared spectra of pyrazoles—I. Spectrochimica Acta, 18(3), 407–423.

- Faria, J. V., et al. (2017).

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing and Utilizing 1-Butyl-5-iodopyrazole

Abstract

1-Butyl-5-iodopyrazole is a key heterocyclic building block, pivotal for the synthesis of complex molecular architectures in pharmaceutical and materials science research. Its strategic importance lies in the versatility of the C-I bond for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries. This guide provides an in-depth overview of the physicochemical properties, synthesis, and reactivity of this compound. Crucially, it offers a strategic framework for its commercial acquisition, addressing the reality that this specific isomer may often require custom synthesis. We present a workflow for identifying and vetting potential suppliers, detailed protocols for structural validation, and essential safety guidelines for handling. This document is intended to empower researchers, scientists, and drug development professionals with the technical knowledge to confidently source and effectively utilize this valuable synthetic intermediate.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1] The pyrazole core is known to exhibit a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties.

The introduction of an iodo-substituent at the 5-position and an N-butyl group creates a highly versatile intermediate. The butyl group modulates solubility and lipophilicity, while the iodine atom serves as a reactive handle for introducing further molecular complexity. Specifically, the carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are foundational methods for forming new carbon-carbon bonds.[2][3][4]

Physicochemical Properties and Structural Characterization

While this compound is a specific, niche chemical, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1345471-61-5 | [5] |

| Molecular Formula | C₇H₁₁IN₂ | [5] |

| Molecular Weight | 250.08 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid/oil | Predicted based on similar compounds |

| Solubility | Soluble in organic solvents (DCM, THF, DMF, DMSO) | General solubility of N-alkylpyrazoles |

Structural Validation Protocol

Verifying the identity and purity of a starting material is a cornerstone of reliable research. Upon receipt from a supplier or completion of a custom synthesis, the following analytical procedures are mandatory.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the butyl chain (a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the pyrazole nitrogen). Two distinct signals in the aromatic region will correspond to the two protons on the pyrazole ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct carbon signals. The chemical shifts of the pyrazole ring carbons are particularly diagnostic; the carbon bearing the iodine atom (C5) will be significantly shifted compared to its non-iodinated counterpart.

2.1.2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is suitable for confirming the molecular weight.

-

Expected Ion: In positive ion mode, the primary observed species should be the protonated molecular ion [M+H]⁺ at m/z ≈ 251.09. The isotopic pattern will be simple due to iodine being monoisotopic.

Synthesis and Reactivity

While direct purchase is ideal, researchers should be familiar with the synthetic principles governing the formation of this compound, as custom synthesis is a common procurement route.

General Synthetic Workflow

The synthesis can be logically approached in two main stages: formation of the N-butylated pyrazole core followed by regioselective iodination.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of 1-Butylpyrazole (Core Formation) [6]

-

To a round-bottom flask, add a 1,3-dicarbonyl compound (e.g., malondialdehyde or a derivative) (1.0 eq) and a suitable solvent like ethanol.

-

Add butylhydrazine (1.0 - 1.1 eq) to the solution.

-

The reaction is typically stirred at room temperature or with gentle heating. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by distillation or column chromatography, to yield 1-butylpyrazole.[7]

Protocol 2: Regioselective C5-Iodination [8] Causality: Direct electrophilic iodination of pyrazoles often yields the 4-iodo isomer.[9] To achieve selective C5 iodination, a directed ortho-metalation approach is required. The N1 nitrogen atom directs lithiation to the adjacent C5 position.

-

Dissolve 1-butylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir the mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve elemental iodine (I₂) (1.2 eq) in anhydrous THF.

-

Slowly add the solution of lithiated pyrazole to the iodine solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Key Reactivity: Cross-Coupling Applications

The primary value of this compound is its utility in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive than corresponding C-Br or C-Cl bonds, often allowing for milder reaction conditions.[10]

Caption: Utility of this compound in cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids to form 5-aryl-1-butylpyrazoles. This is a powerful method for constructing biaryl structures common in kinase inhibitors.[2][11]

-

Sonogashira Coupling: Reacts with terminal alkynes to form 5-alkynyl-1-butylpyrazoles.[4][12] This reaction is instrumental in synthesizing natural products and organic materials.[13]